
1-(2-Phenoxyphenyl)ethanone
Übersicht
Beschreibung
1-(2-Phenoxyphenyl)ethanone is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, a series of novel 1-(3-(3-hydroxy-4-phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) ethan-1-ones were synthesized from this model and screened for their antitubercular activity . Another method involves the acetylation reaction of the respective 4-methyl-, chloro, and bromo-phenols with acetic anhydride followed by Fries rearrangement .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3 . Physical And Chemical Properties Analysis
This compound is a light yellow liquid at room temperature . It has a boiling point range of 132 - 138 °C at 3 mmHg . Other computed properties include a molecular weight of 212.24 g/mol, XLogP3 of 3.4, and a topological polar surface area of 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Group for Carboxylic Acids 1-(2-Phenoxyphenyl)ethanone derivatives, specifically 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), have been introduced as a new photoremovable protecting group for carboxylic acids. This compound is used to protect various carboxylic acids and releases the acid upon photolysis in significant yields, indicating its potential utility in synthetic organic chemistry and pharmaceutical applications (Atemnkeng et al., 2003).
Corrosion Inhibition this compound and its derivatives have been evaluated as corrosion inhibitors. Specifically, 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone (S4) has shown promising results in preventing corrosion on carbon steel in a hydrochloric acid environment, indicating its potential application in industrial corrosion protection (Hegazy et al., 2012).
Cancer Therapy Enhancement Certain derivatives of this compound, such as 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, have been found to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways. This inhibition can enhance the cytotoxicity of treatments that induce DNA double-strand breaks, offering a new approach for improving the effectiveness of existing cancer therapies (Kashishian et al., 2003).
Anti-inflammatory Activity The anti-inflammatory activity of phenyl dimer compounds, including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone, has been investigated. These compounds have demonstrated moderate-to-intermediate effects in inhibiting inflammation in vivo, highlighting their potential in developing anti-inflammatory drugs (Singh et al., 2020).
Antimicrobial Properties this compound derivatives have shown antimicrobial properties, with molecular docking studies revealing their binding efficacy with proteins in Staphylococcus aureus. This suggests potential applications in treating bacterial infections and designing new antimicrobial agents (SRI SATYA et al., 2022).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is structurally similar to phenoxyethanol, which is known to have antimicrobial properties and is used as a preservative in pharmaceuticals, cosmetics, and lubricants .
Mode of Action
Based on its structural similarity to phenoxyethanol, it may also exhibit antimicrobial properties . Phenoxyethanol has been shown to inactivate bacteria and several types of yeast .
Biochemical Pathways
It’s structurally similar compound, phenoxyethanol, is known to act as an effective preservative by demonstrating antimicrobial ability .
Pharmacokinetics
It’s structurally similar compound, phenoxyethanol, is known to be chemically stable and has a low water solubility and evaporation rate .
Result of Action
Based on its structural similarity to phenoxyethanol, it may also exhibit antimicrobial properties .
Action Environment
It’s structurally similar compound, phenoxyethanol, is known to be chemically stable .
Biochemische Analyse
Biochemical Properties
1-(2-Phenoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are crucial for the compound’s metabolic processes, as cytochrome P450 enzymes help in the hydroxylation and subsequent metabolism of this compound.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation, respiratory irritation, and skin irritation . These effects suggest that this compound can alter cellular responses and potentially disrupt normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other substances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is stable when stored in a sealed, dry environment at 2-8°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. For example, it has been shown to cause serious eye irritation and respiratory irritation at higher concentrations . These findings highlight the importance of determining the appropriate dosage to minimize toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound . This process leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions in phase II metabolism. These metabolic pathways are essential for the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in various tissues . It is also known to interact with binding proteins that facilitate its transport to specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
1-(2-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBCVVSDGJBODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443739 | |
| Record name | 1-(2-phenoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26388-13-6 | |
| Record name | 1-(2-phenoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




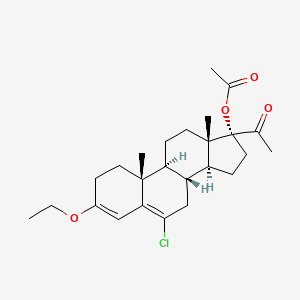

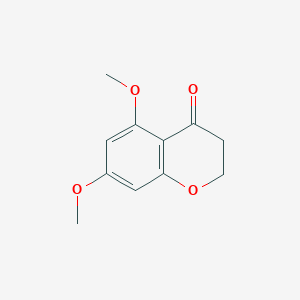
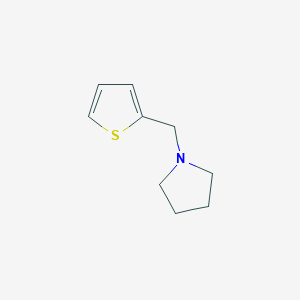


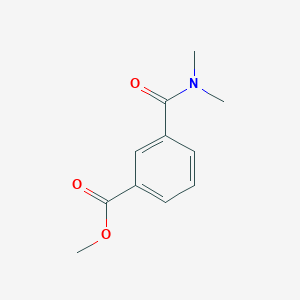
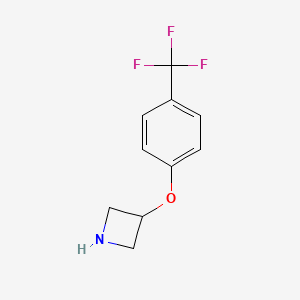
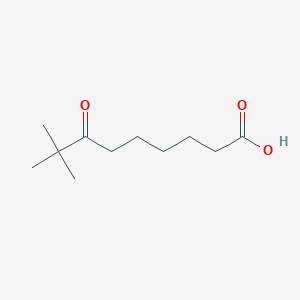

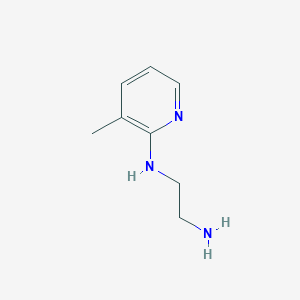

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)